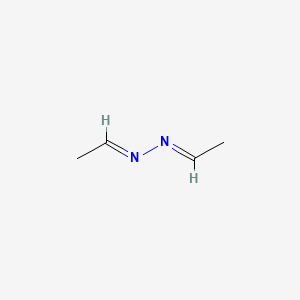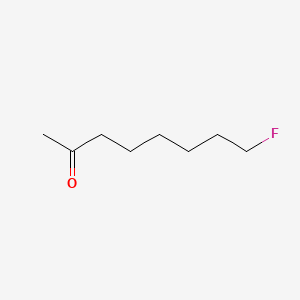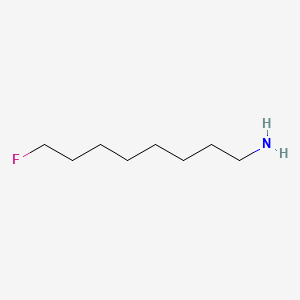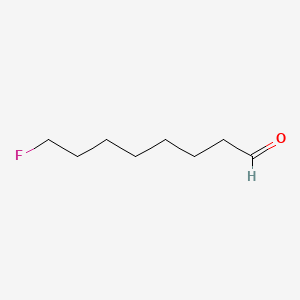
bromoethyne
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bromoethyne can be synthesized through several methods. One common synthetic route involves the reaction of acetylene with bromine. This reaction typically requires a catalyst and is carried out under controlled conditions to ensure the selective formation of this compound. Another method involves the dehydrobromination of 1,2-dibromoethane using a strong base such as potassium hydroxide (KOH) in an alcoholic medium .
Industrial Production Methods
Industrial production of this compound is less common due to its limited demand and the hazardous nature of the compound. when produced, it is typically synthesized in specialized facilities equipped to handle reactive and potentially dangerous chemicals. The production process involves stringent safety measures to prevent accidental release and exposure.
Analyse Des Réactions Chimiques
Types of Reactions
Bromoethyne undergoes various types of chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The carbon-carbon triple bond in this compound can undergo addition reactions with various reagents, such as hydrogen halides, to form substituted alkenes.
Polymerization: this compound can polymerize under certain conditions to form polybromoacetylene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in aqueous or alcoholic media.
Addition Reactions: Hydrogen bromide (HBr) and other hydrogen halides are commonly used in addition reactions with this compound.
Polymerization: Catalysts such as transition metal complexes can be used to initiate the polymerization of this compound.
Major Products Formed
Substitution Reactions: Products include various substituted acetylenes depending on the nucleophile used.
Addition Reactions: Products include bromoalkenes and dibromoalkanes.
Applications De Recherche Scientifique
Bromoethyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions.
Biology: this compound derivatives are studied for their potential biological activity and as probes in biochemical research.
Medicine: Research is ongoing to explore the potential medicinal properties of this compound derivatives, including their use as anticancer agents.
Industry: this compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of bromoethyne involves its reactivity with various nucleophiles and electrophiles. The carbon-carbon triple bond and the bromine atom make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, while in addition reactions, the triple bond is converted to a double bond or single bond with the addition of reagents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromoethane (C₂H₅Br): A halogenated alkane with a single carbon-carbon bond.
Bromomethane (CH₃Br): A simpler halogenated methane with a single carbon-bromine bond.
Bromopropane (C₃H₇Br): A halogenated propane with a single carbon-carbon bond.
Uniqueness of Bromoethyne
This compound is unique due to the presence of both a bromine atom and a carbon-carbon triple bond. This combination imparts distinct reactivity and properties compared to other halogenated compounds. The triple bond allows for a variety of addition reactions, while the bromine atom facilitates substitution reactions, making this compound a versatile compound in organic synthesis .
Propriétés
IUPAC Name |
bromoethyne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr/c1-2-3/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEKPBLTWGFBOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208032 | |
| Record name | Acetylene, bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593-61-3 | |
| Record name | Ethyne, bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylene, bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylene, bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















